molecular formula C7H15NO B2410493 (2-Ethylpyrrolidin-3-yl)methanol CAS No. 1700103-99-6

(2-Ethylpyrrolidin-3-yl)methanol

Cat. No.: B2410493
CAS No.: 1700103-99-6
M. Wt: 129.203
InChI Key: PNLKUFNGOWFAIM-UHFFFAOYSA-N
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Description

“(2-Ethylpyrrolidin-3-yl)methanol” is a chemical compound with the molecular formula C7H15NO . It’s also known as 3-Pyrrolidinemethanol, 2-ethyl- .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a methanol group . The compound has a molecular weight of 129.2 .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions

(2-Ethylpyrrolidin-3-yl)methanol plays a role in various organic synthesis processes. For example, in the study of the reaction between 4,5,6,7-tetrahydroindole and ethyl bromopropynoate, this compound, when treated with certain reagents in methanol, can yield a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence (Sobenina et al., 2011). Additionally, methanol, a related compound, has been used in catalytic C–C coupling with allenes to create higher alcohols incorporating all-carbon quaternary centers (Moran et al., 2011).

2. Synthesis of Pyrrolidine Derivatives

The compound is involved in the synthesis of various pyrrolidine derivatives. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine is achieved via the double reduction of their cyclic sulfonamide precursors, highlighting its importance in constructing molecules of this type (Evans, 2007).

3. Catalytic Applications

It's also notable in catalytic applications. For example, the (diene)Fe(CO)3 complexes' asymmetric synthesis via catalytic enantioselective alkylation with dialkylzinc uses this compound (Takemoto et al., 1996).

4. Impact on Lipid Dynamics

Methanol, closely related to this compound, affects lipid dynamics, as seen in a study showing how it accelerates lipid transfer and flip-flop kinetics in biological membranes (Nguyen et al., 2019).

5. Methanol as a Renewable Feedstock

Methanol is also recognized as a renewable chemical feedstock. A study on the conversion of ethylene glycol to methanol using a specific catalyst highlights the potential of methanol in diverse applications, including energy (Wu et al., 2012).

6. Synthesis of Chiral Catalysts

It plays a role in synthesizing chiral catalysts. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from l-(+)-methionine, showcases its utility in the synthesis of chiral ligands for asymmetric reactions (Wang et al., 2008).

Properties

IUPAC Name

(2-ethylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-7-6(5-9)3-4-8-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLKUFNGOWFAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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